
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a compound that is related to a class of compounds that have been studied for their potential as anticancer agents . It contains a cinnamamide group, which is a common feature in many bioactive compounds.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the available resources .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide derivatives have demonstrated significant antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, they have shown potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid, and breast cancer cell lines. This suggests their potential application in cancer research and therapy (Al-Wahaibi et al., 2021).
Synthesis and Antimicrobial Evaluation
Another research area involves the synthesis of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives and their evaluation for antimicrobial activities. These compounds have shown significant in vitro growth inhibition against various bacterial strains and C. albicans (Bhat et al., 2013).
Fungicidal Properties
Research has also been conducted on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives, showing promising fungicidal activities. These compounds have exhibited effective in vivo inhibition of Pseudoperonspera cubensis and have shown to stimulate plant innate immunity, suggesting their potential as fungicide candidates (Chen et al., 2019).
Anticancer Activity
In the field of anticancer research, 1,3,4-oxadiazole derivatives have been synthesized and screened for anticancer activity. Some of these derivatives have exhibited excellent activity against breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Polkam et al., 2021).
Biological Evaluations of Analogs
Further research has been conducted on the design, synthesis, and biological evaluations of 1,3,4-oxadiazoline analogs of combretastatin A-4. These compounds have shown potent antiproliferative activities against multiple cancer cell lines and have retained microtubule disrupting effects, making them promising candidates for further investigation in cancer therapy (Lee et al., 2010).
properties
IUPAC Name |
(E)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTGUYQLJIYDED-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

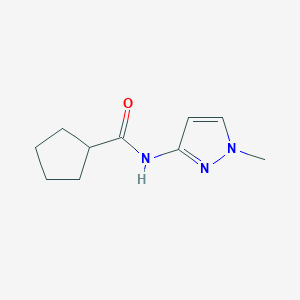
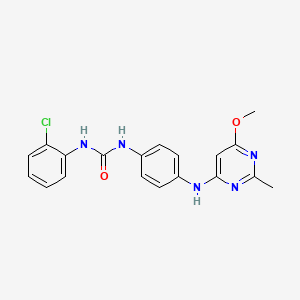
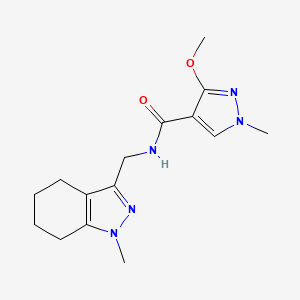
![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)
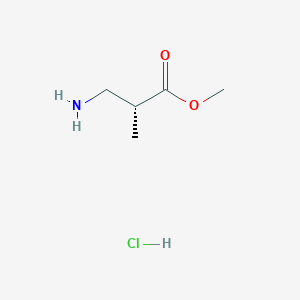
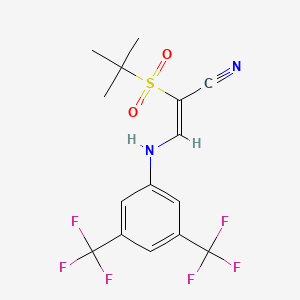

![ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B2772634.png)
![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)
![N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide](/img/structure/B2772640.png)
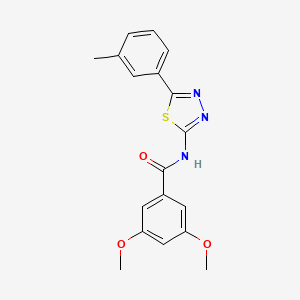
![7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2772643.png)
